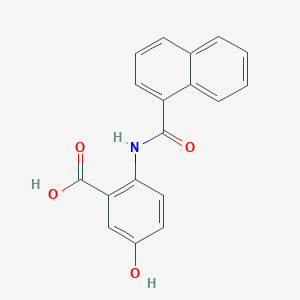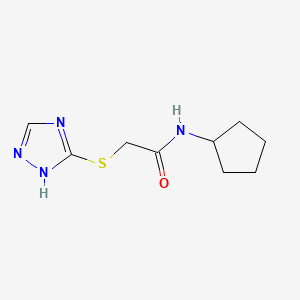
5-hydroxy-2-(1-naphthoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-(1-naphthoylamino)benzoic acid, commonly known as HN2, is a synthetic compound that has been widely studied for its potential in various scientific applications. This compound belongs to the class of naphthalene derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
HN2 has been extensively studied for its potential in cancer treatment. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. HN2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, HN2 has been found to inhibit the growth of tumor cells by disrupting the microtubule network, which is essential for cell division.
Mecanismo De Acción
The mechanism of action of HN2 involves its ability to disrupt the microtubule network, which is essential for cell division. HN2 binds to the colchicine-binding site on tubulin, a protein that makes up the microtubules, and inhibits its polymerization. This results in the disassembly of the microtubule network, which prevents the formation of the mitotic spindle and ultimately leads to cell death.
Biochemical and Physiological Effects
Apart from its anticancer properties, HN2 has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. HN2 has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, HN2 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using HN2 in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for cancer treatment. Additionally, HN2 has been found to exhibit low toxicity towards normal cells, which reduces the risk of side effects. However, one of the limitations of using HN2 in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on HN2. One of the areas of interest is the development of HN2-based prodrugs, which can improve its solubility and bioavailability. Another area of interest is the exploration of the synergistic effects of HN2 with other anticancer agents, which can enhance its anticancer properties. Additionally, the development of HN2 analogs with improved efficacy and selectivity towards cancer cells is another area of interest for future research.
Conclusion
In conclusion, HN2 is a synthetic compound that exhibits interesting biochemical and physiological effects. It has been extensively studied for its potential in cancer treatment and has been found to exhibit cytotoxicity against various cancer cell lines. The mechanism of action of HN2 involves its ability to disrupt the microtubule network, which is essential for cell division. HN2 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
HN2 can be synthesized through a multi-step process that involves the reaction of 1-naphthylamine with 5-hydroxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then acylated with an acid anhydride to yield HN2. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Propiedades
IUPAC Name |
5-hydroxy-2-(naphthalene-1-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-12-8-9-16(15(10-12)18(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,20H,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXTORCSWOEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Hydroxy-2-[(naphthalen-1-ylcarbonyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)


![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
